3-(4-Methyl-2-phenylpiperazine-1-carbonyl)benzonitrile
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Overview
Description
3-(4-Methyl-2-phenylpiperazine-1-carbonyl)benzonitrile, also known as MPBD, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist for the serotonin 2B receptor, which is involved in the regulation of various physiological processes, including cardiovascular function, mood, and behavior. MPBD has been found to have a wide range of applications in the field of neuroscience, particularly in the study of serotonin receptors and their role in the central nervous system.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-2-phenylpiperazine-1-carbonyl)benzonitrile involves its binding to the serotonin 2B receptor, which triggers a cascade of signaling events within the cell. This leads to the activation of various intracellular pathways, such as the phospholipase C pathway and the mitogen-activated protein kinase pathway, which ultimately result in changes in cellular function and behavior. 3-(4-Methyl-2-phenylpiperazine-1-carbonyl)benzonitrile has been found to have a high affinity for the serotonin 2B receptor, which makes it a potent and selective agonist for the receptor.
Biochemical and Physiological Effects
3-(4-Methyl-2-phenylpiperazine-1-carbonyl)benzonitrile has been found to have a wide range of biochemical and physiological effects in various studies. It has been found to increase intracellular calcium levels, activate phospholipase C, and induce the release of various neurotransmitters, such as dopamine and norepinephrine. 3-(4-Methyl-2-phenylpiperazine-1-carbonyl)benzonitrile has also been found to have effects on cardiovascular function, including the regulation of blood pressure and heart rate. Additionally, it has been found to have effects on mood and behavior, including the regulation of anxiety and depression.
Advantages and Limitations for Lab Experiments
3-(4-Methyl-2-phenylpiperazine-1-carbonyl)benzonitrile has several advantages as a tool for scientific research. It is a potent and selective agonist for the serotonin 2B receptor, which makes it a valuable tool for studying the receptor's function and its interactions with other molecules in the central nervous system. Additionally, it has been found to have a wide range of biochemical and physiological effects, which makes it useful for investigating various physiological processes. However, there are also some limitations to the use of 3-(4-Methyl-2-phenylpiperazine-1-carbonyl)benzonitrile in lab experiments. It can be difficult to synthesize and purify, which can make it expensive and time-consuming to use. Additionally, it has been found to be toxic in some studies, which can limit its use in certain applications.
Future Directions
There are several future directions for research involving 3-(4-Methyl-2-phenylpiperazine-1-carbonyl)benzonitrile. One area of research is the investigation of the role of the serotonin 2B receptor in various physiological processes, such as cardiovascular function and mood regulation. Additionally, there is a need for further research on the biochemical and physiological effects of 3-(4-Methyl-2-phenylpiperazine-1-carbonyl)benzonitrile, particularly in relation to its interactions with other molecules in the central nervous system. Finally, there is a need for the development of new and improved methods for synthesizing and purifying 3-(4-Methyl-2-phenylpiperazine-1-carbonyl)benzonitrile, which could make it more accessible and cost-effective for use in scientific research.
Synthesis Methods
3-(4-Methyl-2-phenylpiperazine-1-carbonyl)benzonitrile can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis of 3-(4-Methyl-2-phenylpiperazine-1-carbonyl)benzonitrile involves the reaction of 4-methyl-2-phenylpiperazine with benzoyl chloride, followed by the reaction of the resulting benzoyl-4-methyl-2-phenylpiperazine with potassium cyanide and then with 4-chlorobenzonitrile. The final product is then purified using various techniques, such as recrystallization and chromatography.
Scientific Research Applications
3-(4-Methyl-2-phenylpiperazine-1-carbonyl)benzonitrile has been widely used in scientific research as a tool to study the serotonin 2B receptor and its role in various physiological processes. It has been found to be a potent and selective agonist for the serotonin 2B receptor, which makes it a valuable tool for studying the receptor's function and its interactions with other molecules in the central nervous system. 3-(4-Methyl-2-phenylpiperazine-1-carbonyl)benzonitrile has been used in various studies to investigate the role of the serotonin 2B receptor in cardiovascular function, mood regulation, and behavior.
properties
IUPAC Name |
3-(4-methyl-2-phenylpiperazine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-21-10-11-22(18(14-21)16-7-3-2-4-8-16)19(23)17-9-5-6-15(12-17)13-20/h2-9,12,18H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMMSKUWRHICGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-2-phenylpiperazine-1-carbonyl)benzonitrile |
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